3-(chloromethyl)-6-nitro-1H-indazole hydrochloride
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Overview
Description
3-(chloromethyl)-6-nitro-1H-indazole hydrochloride is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chloromethyl group at the 3-position and a nitro group at the 6-position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride typically involves multiple steps:
Nitration: The starting material, indazole, undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chloromethylation: The nitrated indazole is then subjected to chloromethylation. This can be done using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6-nitro-1H-indazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 3-(aminomethyl)-6-nitro-1H-indazole.
Oxidation: Products include 3-(formyl)-6-nitro-1H-indazole and 3-(carboxyl)-6-nitro-1H-indazole.
Scientific Research Applications
3-(chloromethyl)-6-nitro-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6-nitro-1H-indazole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1H-indazole hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-indazole: Lacks the chloromethyl group, affecting its reactivity and solubility.
3-(bromomethyl)-6-nitro-1H-indazole hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
3-(chloromethyl)-6-nitro-1H-indazole hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7Cl2N3O2 |
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Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-(chloromethyl)-6-nitro-2H-indazole;hydrochloride |
InChI |
InChI=1S/C8H6ClN3O2.ClH/c9-4-8-6-2-1-5(12(13)14)3-7(6)10-11-8;/h1-3H,4H2,(H,10,11);1H |
InChI Key |
FWTNAOIFMVDCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])CCl.Cl |
Origin of Product |
United States |
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